4-[4-(Methylsulfanyl)benzoyl]benzonitrile
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Overview
Description
4-[4-(Methylsulfanyl)benzoyl]benzonitrile is an organic compound with the molecular formula C15H11NOS It is characterized by the presence of a benzoyl group substituted with a methylsulfanyl group and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methylsulfanyl)benzoyl]benzonitrile typically involves the reaction of 4-(methylsulfanyl)benzoyl chloride with benzonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Methylsulfanyl)benzoyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or alcohols; reactions are often conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
4-[4-(Methylsulfanyl)benzoyl]benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Methylsulfanyl)benzoyl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or cytokines. The compound’s anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)benzonitrile: Similar structure but with a sulfonyl group instead of a methylsulfanyl group.
4-(Methylthio)benzonitrile: Similar structure but lacks the benzoyl group.
Uniqueness
4-[4-(Methylsulfanyl)benzoyl]benzonitrile is unique due to the presence of both a benzoyl and a benzonitrile group, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
CAS No. |
663615-42-7 |
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Molecular Formula |
C15H11NOS |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
4-(4-methylsulfanylbenzoyl)benzonitrile |
InChI |
InChI=1S/C15H11NOS/c1-18-14-8-6-13(7-9-14)15(17)12-4-2-11(10-16)3-5-12/h2-9H,1H3 |
InChI Key |
MDKANRYKHGCNJV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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